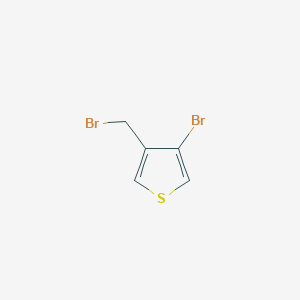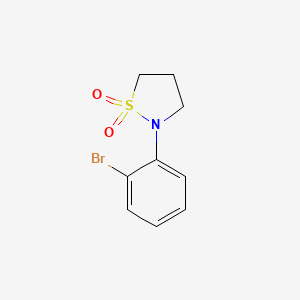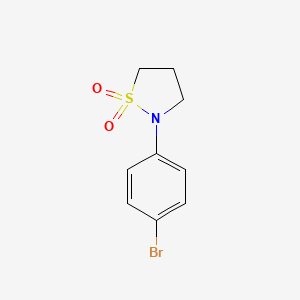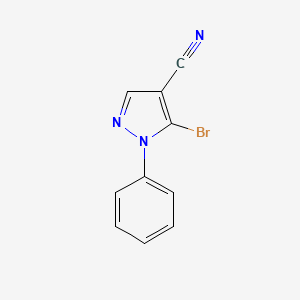
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
描述
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5-position, a phenyl group at the 1-position, and a cyano group at the 4-position
作用机制
Target of Action
Pyrazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the target and the biological activity of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
The effects would likely be related to the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. For instance, the compound should be stored in a cool, dry place in a tightly closed container . Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
生化分析
Biochemical Properties
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes . These interactions suggest that this compound may possess anti-inflammatory properties. Additionally, it has shown potential as an antioxidant by interacting with reactive oxygen species (ROS) and reducing oxidative stress .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of acetylcholinesterase (AchE), an enzyme crucial for nerve impulse transmission . This modulation can lead to changes in cellular behavior and function. Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with COX-2 and 5-LOX results in the inhibition of these enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can maintain its biochemical activity, providing sustained effects on cellular function. In vitro and in vivo studies have demonstrated its potential for long-term use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1-phenyl-1H-pyrazole with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Phenolic derivatives of the original compound.
科学研究应用
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
IUPAC Name |
5-bromo-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMBDAOQQBVANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514028 | |
| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76767-44-7 | |
| Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


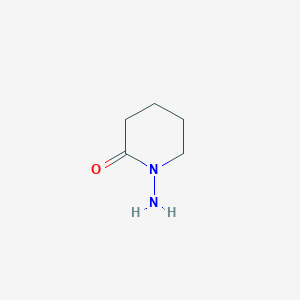
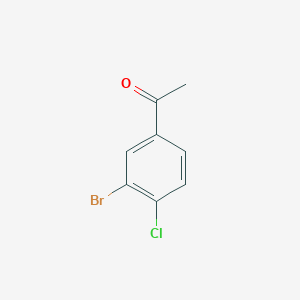
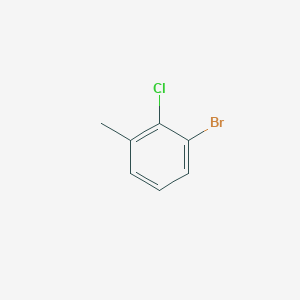
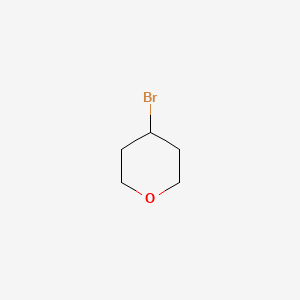
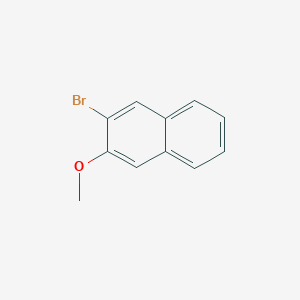
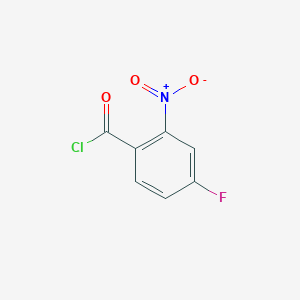
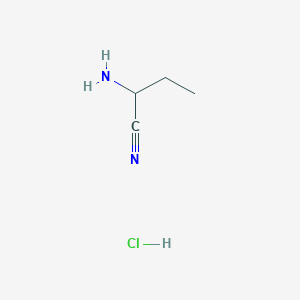
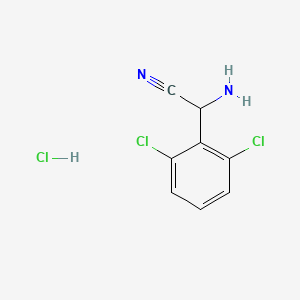
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)
